molecular formula C14H11NO3S4 B2424676 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797614-50-6

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2424676
CAS No.: 1797614-50-6
M. Wt: 369.49
InChI Key: AIWARLUTBQFGDP-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWARLUTBQFGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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